![molecular formula C9H9IO B580649 1-Cyclopropoxy-2-iodobenzene CAS No. 1243289-94-2](/img/structure/B580649.png)
1-Cyclopropoxy-2-iodobenzene
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Overview
Description
“1-Cyclopropoxy-2-iodobenzene” is a chemical compound with the molecular formula C9H9IO . It has a molecular weight of 260.07 g/mol . The IUPAC name for this compound is 1-cyclopropyloxy-2-iodobenzene .
Molecular Structure Analysis
The InChI code for “1-Cyclopropoxy-2-iodobenzene” is 1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2
. The canonical SMILES representation is C1CC1OC2=CC=CC=C2I
.
Physical And Chemical Properties Analysis
“1-Cyclopropoxy-2-iodobenzene” has a molecular weight of 260.07 g/mol . It has a computed XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 259.96981 g/mol . The topological polar surface area is 9.2 Ų . It has a heavy atom count of 11 .
Scientific Research Applications
Ring-Opening Dichlorination
Donor-acceptor cyclopropanes, potentially related to the cyclopropoxy group in 1-Cyclopropoxy-2-iodobenzene, react with iodobenzene dichloride to afford ring-opened products. This reaction demonstrates the utility of iodobenzene derivatives in introducing halogen atoms adjacent to donor and acceptor groups, which could be relevant for derivatives of 1-Cyclopropoxy-2-iodobenzene (Garve et al., 2014).
Novel Cycloadditions
Iodobenzene compounds have been used to mediate [3+2] cycloaddition reactions under mild conditions. This method could potentially be applied to synthesize complex cyclic structures from 1-Cyclopropoxy-2-iodobenzene derivatives, showcasing the compound's potential in constructing novel organic frameworks (Le‐Ping Liu et al., 2007).
Oxidative Cyclization for Cyclopropane Synthesis
Iodobenzene-catalyzed reactions have been developed for oxidative cyclization, leading to the synthesis of highly functionalized cyclopropanes. This application illustrates the role of iodobenzene derivatives in facilitating cyclization reactions, potentially relevant to modifications of 1-Cyclopropoxy-2-iodobenzene (Yang Li et al., 2020).
Intramolecular Cyclopropanation
The utility of iodobenzene derivatives in intramolecular cyclopropanation reactions to obtain spirocyclopropylpyrazolones suggests potential applications for 1-Cyclopropoxy-2-iodobenzene in synthesizing spirocyclic compounds. These methodologies could be adapted for the synthesis of complex organic molecules with cyclopropoxy groups (P. Mukherjee & Asish R. Das, 2017).
Mechanism of Action
Target of Action
This compound is a derivative of iodobenzene, which is known to be used as an intermediate in organic synthesis . .
Mode of Action
The mode of action of 1-Cyclopropoxy-2-iodobenzene is also not well-documented. As a derivative of iodobenzene, it may share some of the chemical properties and reactivity of iodobenzene. Iodobenzene is known to be more reactive than bromobenzene or chlorobenzene because the bond between carbon and iodine is weaker than the bond between carbon and either bromine or chlorine . .
Biochemical Pathways
Iodobenzene, a related compound, is used as an intermediate in organic synthesis
Pharmacokinetics
The compound is a colorless liquid
Result of Action
As a derivative of iodobenzene, it may share some of the chemical properties and reactivity of iodobenzene
Action Environment
Iodobenzene, a related compound, is known to be released into the environment through various waste streams . It has a vapor pressure of 1.06 mm Hg at 25 °C, suggesting that if released into the air, it would exist primarily as a vapor . .
properties
IUPAC Name |
1-cyclopropyloxy-2-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCTUAQNPBNMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropoxy-2-iodobenzene |
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